molecular formula C9H12BrN B13650628 2-(Bromomethyl)-4-isopropylpyridine

2-(Bromomethyl)-4-isopropylpyridine

Cat. No.: B13650628
M. Wt: 214.10 g/mol
InChI Key: ZGVVVZCJVWBMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-4-isopropylpyridine is an organic compound that belongs to the class of pyridines It is characterized by a bromomethyl group attached to the second carbon and an isopropyl group attached to the fourth carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-isopropylpyridine typically involves the bromination of 4-isopropylpyridine. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-isopropylpyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Products like 2-(Azidomethyl)-4-isopropylpyridine, 2-(Thiophenylmethyl)-4-isopropylpyridine.

    Oxidation: this compound N-oxide.

    Reduction: 2-Methyl-4-isopropylpyridine.

Scientific Research Applications

2-(Bromomethyl)-4-isopropylpyridine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-isopropylpyridine largely depends on the context in which it is used. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the introduction of various nucleophiles. In biological systems, it may interact with enzymes or receptors, modifying their activity through covalent bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-1,3-dioxolane
  • Ethyl 2-(bromomethyl)acrylate
  • 2-Bromomethyl-1,3-dioxolane

Uniqueness

2-(Bromomethyl)-4-isopropylpyridine is unique due to the presence of both a bromomethyl and an isopropyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and steric properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

2-(bromomethyl)-4-propan-2-ylpyridine

InChI

InChI=1S/C9H12BrN/c1-7(2)8-3-4-11-9(5-8)6-10/h3-5,7H,6H2,1-2H3

InChI Key

ZGVVVZCJVWBMJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC=C1)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.